molecular formula C31H48O3 B13806584 3-Oxoolean-18-en-28-oic acid methyl ester

3-Oxoolean-18-en-28-oic acid methyl ester

Cat. No.: B13806584
M. Wt: 468.7 g/mol
InChI Key: RGKMKULXFZOUPF-XRGYSQAUSA-N
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Description

3-Oxoolean-18-en-28-oic acid methyl ester is a natural triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound is a white crystalline powder that is soluble in organic solvents such as methanol, chloroform, and dimethyl sulfoxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxoolean-18-en-28-oic acid methyl ester can be synthesized through various methods. One common approach involves the esterification of oleanolic acid using acid catalysts. For example, oleanolic acid can be treated with methanol in the presence of sulfuric acid to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the extraction of oleanolic acid from natural sources, followed by chemical modification. The process typically includes steps such as purification, esterification, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

3-Oxoolean-18-en-28-oic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

3-Oxoolean-18-en-28-oic acid methyl ester has numerous applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various triterpenoid derivatives.

    Biology: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent.

    Medicine: Due to its anti-inflammatory and anti-cancer properties, it is investigated for potential use in treating diseases such as cancer and inflammatory disorders.

    Industry: It is utilized in the development of pharmaceuticals and nutraceuticals .

Mechanism of Action

The mechanism of action of 3-Oxoolean-18-en-28-oic acid methyl ester involves its interaction with specific molecular targets and pathways. It acts as an agonist for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in regulating gene expression. By activating PPARγ, the compound can modulate various biological processes, including inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to act as a PPARγ agonist sets it apart from other similar compounds, making it a valuable molecule for research and therapeutic applications .

Properties

Molecular Formula

C31H48O3

Molecular Weight

468.7 g/mol

IUPAC Name

methyl (4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylate

InChI

InChI=1S/C31H48O3/c1-26(2)15-17-31(25(33)34-8)18-16-29(6)20(21(31)19-26)9-10-23-28(5)13-12-24(32)27(3,4)22(28)11-14-30(23,29)7/h19-20,22-23H,9-18H2,1-8H3/t20-,22+,23-,28+,29-,30-,31+/m1/s1

InChI Key

RGKMKULXFZOUPF-XRGYSQAUSA-N

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)OC)C

Origin of Product

United States

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